Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)-
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Overview
Description
Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- is a synthetic organic compound that belongs to the class of propionic acids This compound is characterized by the presence of a chlorophenyl group and a difluorobenzoylamino group attached to the propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.
Introduction of the Difluorobenzoylamino Group: This step might involve the reaction of a difluorobenzoyl chloride with an amine to form the difluorobenzoylamino group.
Coupling with Propionic Acid: The final step could involve coupling the intermediates with propionic acid under specific conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl and difluorobenzoylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Propionic acid derivatives: Compounds with similar propionic acid backbones but different substituents.
Chlorophenyl compounds: Compounds containing the chlorophenyl group.
Difluorobenzoylamino compounds: Compounds with the difluorobenzoylamino group.
Uniqueness
Propionic acid, 3-(4-chlorophenyl)-3-(2,6-difluorobenzoylamino)- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H12ClF2NO3 |
---|---|
Molecular Weight |
339.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[(2,6-difluorobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C16H12ClF2NO3/c17-10-6-4-9(5-7-10)13(8-14(21)22)20-16(23)15-11(18)2-1-3-12(15)19/h1-7,13H,8H2,(H,20,23)(H,21,22) |
InChI Key |
AXALGCTWBQNCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
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